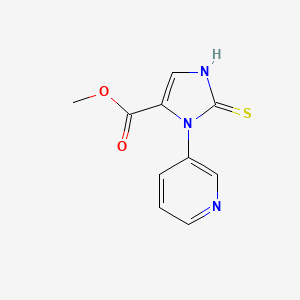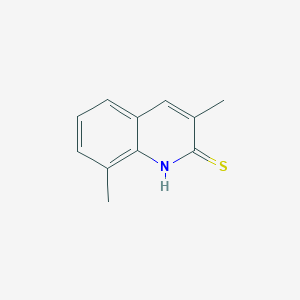![molecular formula C9H7NO2S B12991966 8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-2-carbaldehyde](/img/structure/B12991966.png)
8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction leads to the formation of the thiazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: It is investigated as a potential lead compound for the development of new drugs targeting various diseases.
Industry: The compound’s derivatives are used in the development of functional materials with specific properties
Mechanism of Action
The mechanism of action of 8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and ring fusion.
Thiazolo[3,2-b]pyridines: These compounds have a different fusion pattern but similar chemical properties.
Thiazolo[3,2-a]pyridines: These compounds are closely related and often studied for similar biological activities
Uniqueness
8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and carbonyl groups can enhance its interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
8-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-6-2-3-8(12)10-4-7(5-11)13-9(6)10/h2-5H,1H3 |
InChI Key |
VNGIXUGAADQWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N(C=C(S2)C=O)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


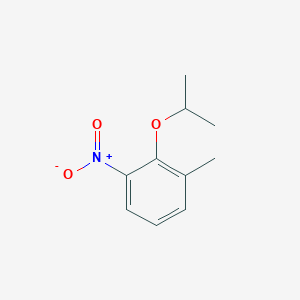
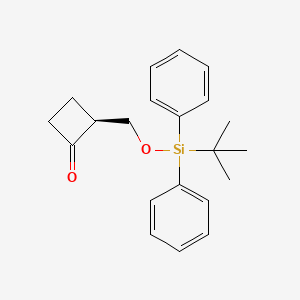
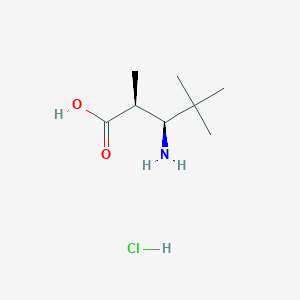
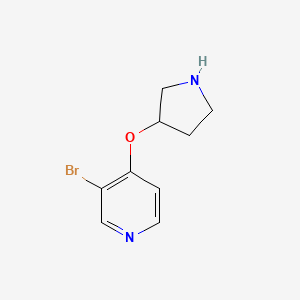
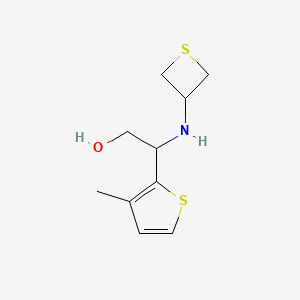
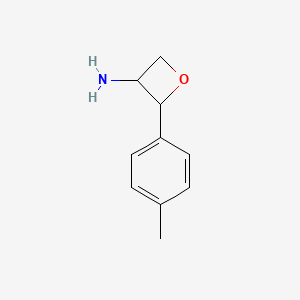
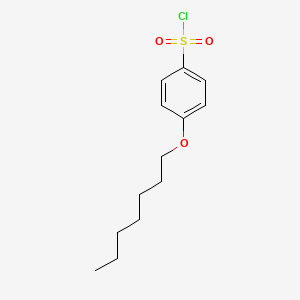
![(3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid](/img/structure/B12991938.png)
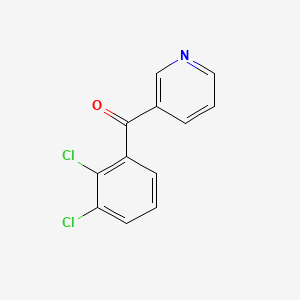
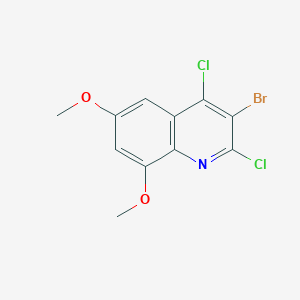
![(6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine](/img/structure/B12991957.png)
